Acadesine

Catalog No.
S516872
CAS No.
2627-69-2
M.F
C9H14N4O5
M. Wt
258.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acadesine

CAS Number

2627-69-2

Product Name

Acadesine

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide

Molecular Formula

C9H14N4O5

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1

InChI Key

RTRQQBHATOEIAF-UUOKFMHZSA-N

SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

1-ribosyl-4-carboxamido-5-aminoimidazole, 5-aminoimidazole-4-carboxamide 1-ribofuranoside, 5-aminoimidazole-4-carboxamide riboside, acadesine, AICA ribofuranoside, AICA ribonucleoside, AICA riboside, aminoimidazole carboxamide ribonucleoside, ARA 100, ARA-100, ARA100, arasine, GP 1 110, Z-riboside

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N

Description

The exact mass of the compound Acadesine is 258.09642 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759596. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Ribonucleosides - Supplementary Records. It belongs to the ontological category of 1-ribosylimidazolecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Neuroprotection

One of the most actively researched areas for Acadesine is its potential neuroprotective effects. Studies suggest it may help prevent or slow down the progression of neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and Huntington's disease []. The mechanism behind this is thought to involve its ability to inhibit the enzyme adenosine deaminase (ADA), thereby increasing brain levels of adenosine, a neuromodulator with neuroprotective properties.

Immunomodulation

Acadesine is also being investigated for its potential to modulate the immune system. Studies suggest it may possess immunomodulatory properties, potentially influencing immune cell function and inflammatory responses. This has led to research exploring its application in conditions like autoimmune diseases and graft-versus-host disease (GVHD) after stem cell transplantation [].

Other Potential Applications

Acadesine's research applications extend beyond neuroprotection and immunomodulation. Here are some additional areas where it's being investigated:

  • Antiviral effects: Studies suggest Acadesine may have antiviral properties against certain viruses [].
  • Cancer research: Some research explores Acadesine's potential role in cancer treatment, possibly by affecting cancer cell growth and survival [].

Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside or AICA-riboside, is a purine nucleoside analog that functions primarily as an agonist of AMP-activated protein kinase. This compound plays a significant role in cellular energy regulation and has been studied for its potential therapeutic applications in various medical conditions, including acute lymphoblastic leukemia and ischemic heart disease. It enhances glucose uptake and has protective effects against cardiac ischemic injury, making it a candidate for treating cardiovascular diseases and metabolic disorders .

  • Formation of Aminosugar: The reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile leads to the displacement of the anomeric halogen, forming the aminosugar predominantly as the β-anomer.
  • Imidazole Ring Formation: Treatment with methyl orthoformate in the presence of a base replaces alkoxy groups with adjacent amines, resulting in the formation of the imidazole ring.
  • Conversion to Primary Amine: A Hofmann rearrangement in the presence of bromine and a base converts the iminoester to a primary amine.
  • Hydrolysis: Basic hydrolysis then converts the remaining nitrile to an amide, yielding acadesine .

These reactions illustrate the complexity involved in synthesizing this compound, highlighting its unique structural features.

Acadesine exerts various biological effects primarily through its action on AMP-activated protein kinase. Its key activities include:

  • Glucose Uptake: Acadesine enhances glucose uptake in skeletal muscle by promoting the translocation of glucose transporter type 4 (GLUT-4) to the cell membrane, which is beneficial during post-ischemic reperfusion .
  • Apoptosis Induction: It selectively induces apoptosis in B-cell chronic lymphocytic leukemia cells while sparing T lymphocytes, potentially reducing infection risks associated with traditional chemotherapy .
  • Cardioprotective Effects: The compound reduces myocardial infarct size and improves recovery from ischemic events by decreasing calcium overload and inflammation during reperfusion .

The synthesis of acadesine can be approached through several methods:

  • Chemical Synthesis: The classical method involves multi-step organic reactions that create the imidazole ring and modify ribose to yield acadesine.
  • Analog Development: Recent studies have explored synthesizing new analogs of acadesine by altering sugar structures and base modifications, aiming to enhance its efficacy and specificity .
  • Biochemical Methods: Enzymatic pathways may also be employed to produce acadesine or its analogs, although these methods are less common in industrial applications.

Acadesine has several potential applications:

  • Cardiovascular Medicine: It is being investigated for preventing adverse outcomes in patients undergoing coronary artery bypass graft surgery due to its cardioprotective properties .
  • Oncology: The compound shows promise as a treatment for B-cell malignancies due to its selective apoptosis-inducing capabilities .
  • Metabolic Disorders: Its role in enhancing glucose metabolism positions it as a candidate for managing diabetes and related metabolic syndromes .

Research on acadesine has highlighted several interaction pathways:

  • AMPK Pathway Activation: Acadesine activates AMP-activated protein kinase, influencing various metabolic processes including lipid metabolism and insulin sensitivity .
  • Combination Therapies: Studies have indicated that combining acadesine with other compounds can enhance metabolic effects; for instance, co-administration with GW 501516 showed synergistic effects on gene activation related to endurance exercise .

Similar Compounds

Acadesine shares similarities with several other compounds, particularly those involved in energy metabolism and cellular signaling. Here are some notable examples:

Compound NameDescriptionUnique Features
AICAR (5-aminoimidazole-4-carboxamide ribonucleoside)Directly related to acadesine; also an AMPK activatorUsed in research for metabolic modulation
MetforminA widely used anti-diabetic drug that activates AMPKPrimarily used for type 2 diabetes management
ResveratrolA natural product that activates AMPKKnown for antioxidant properties
BerberineA plant-derived compound that activates AMPKExhibits antimicrobial effects

Acadesine's uniqueness lies in its selective action on B-cells and its specific cardioprotective properties during ischemic events, distinguishing it from other AMPK activators that may not have these targeted effects.

Structural Organization and Subunit Composition

AMP-activated protein kinase functions as a heterotrimeric protein complex composed of distinct alpha, beta, and gamma subunits, each contributing specific regulatory and catalytic functions [4]. The alpha subunit serves as the catalytic component containing the kinase domain and the critical threonine 172 phosphorylation site essential for enzymatic activation [4] [5]. The beta subunit provides structural scaffolding through its carbohydrate-binding module and facilitates proper complex assembly [4] [6]. The gamma subunit contains four cystathionine-β-synthase domains that form two Bateman domains, creating the primary adenine nucleotide-binding sites responsible for allosteric regulation [4] [7].

Multiple isoforms exist for each subunit, with alpha 1 and alpha 2, beta 1 and beta 2, and gamma 1, gamma 2, and gamma 3 variants displaying distinct tissue distribution patterns and nucleotide sensitivities [8] [7]. Gamma 1 subunits demonstrate ubiquitous expression with intermediate AMP dependence, while gamma 2 subunits exhibit the highest AMP dependence and gamma 3 subunits show the lowest AMP dependence with skeletal muscle-specific expression [7].

Adenine Nucleotide Binding and Allosteric Activation

The fundamental mechanism of AMP-activated protein kinase activation involves adenine nucleotide binding to the gamma subunit cystathionine-β-synthase domains [4] [7] [9]. Under normal cellular conditions, ATP occupies these binding sites, maintaining the kinase in a relatively inactive state [9]. When cellular energy levels decline, increasing AMP and ADP concentrations compete with ATP for binding to these regulatory sites [9].

AMP binding to the Bateman domains induces a cooperative conformational change that exposes the catalytic domain in the alpha subunit [4] [7]. This allosteric mechanism represents one of two primary activation pathways, with AMP binding enhancing the enzyme's intrinsic activity independently of phosphorylation status [9]. Recent research has demonstrated that ADP can also bind to these nucleotide-binding sites and contribute to kinase activation, although with different potency compared to AMP [9].

Upstream Kinase Phosphorylation Mechanisms

The second critical activation mechanism involves phosphorylation of threonine 172 within the activation loop of the alpha subunit catalytic domain [5] [9] [6]. Two major upstream kinases mediate this phosphorylation event under different cellular conditions. Liver kinase B1 serves as the primary upstream kinase responsible for threonine 172 phosphorylation under energy stress conditions [9] [6]. Calcium/calmodulin-dependent protein kinase kinase β provides an alternative phosphorylation pathway activated by calcium flux, particularly during muscle contraction [9] [6].

The phosphorylation of threonine 172 accounts for the majority of kinase activation, with studies demonstrating that mutation of this residue to alanine nearly completely abolishes enzymatic activity [5]. Conversely, phosphomimetic mutations substituting aspartic acid for threonine 172 maintain approximately 50% of wild-type activity, indicating the critical importance of this phosphorylation site [5].

Protection from Dephosphorylation

Beyond direct allosteric activation, adenine nucleotides provide a crucial regulatory function by protecting phosphorylated threonine 172 from dephosphorylation by protein phosphatases [9] [10]. AMP and ADP binding significantly reduces the rate of threonine 172 dephosphorylation by protein phosphatase 2Cα, effectively prolonging kinase activation [9]. This protective mechanism represents a sophisticated regulatory system allowing cells to maintain kinase activity even when upstream kinase activity may be reduced [9].

Acadesine Cellular Uptake and Conversion

Acadesine activation of AMP-activated protein kinase requires initial cellular uptake through adenosine transporters [11] [12] [13]. These nucleoside equilibrative transporters facilitate acadesine entry across cell membranes, with transport efficiency varying among different cell types [13]. Studies using nucleoside transport inhibitors such as nitrobenzylthioinosine and dipyridamole have confirmed that acadesine uptake is essential for subsequent kinase activation [11] [13].

Following cellular uptake, acadesine undergoes phosphorylation by adenosine kinase to form 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate, commonly referred to as ZMP [11] [14] [12]. This phosphorylation reaction requires ATP as a cofactor and represents the critical step converting acadesine from an inactive precursor to an active AMP-activated protein kinase activator [12].

ZMP-Mediated Kinase Activation

The resulting ZMP molecule functions as an AMP analog capable of binding to the gamma subunit cystathionine-β-synthase domains [15] [10] [7]. ZMP binding mimics the effects of AMP, inducing the conformational changes necessary for allosteric kinase activation [15]. However, ZMP demonstrates approximately 40- to 50-fold lower potency compared to AMP in kinase activation, necessitating higher intracellular concentrations for effective activation [15].

ZMP accumulation in cells reaches concentrations significantly higher than physiological AMP levels, ensuring effective competition with ATP for gamma subunit binding sites [14]. This accumulation pattern explains why acadesine treatment can activate AMP-activated protein kinase even under conditions where cellular ATP levels remain relatively stable [14].

Modulation of Cellular Energy Homeostasis

Glucose Transport Enhancement

AMP-activated protein kinase activation by acadesine significantly enhances cellular glucose uptake through multiple coordinated mechanisms [16] [17] [18] [19]. The primary mechanism involves phosphorylation and inhibition of Rab-GTPase-activating proteins AS160 and TBC1D1, which normally suppress glucose transporter type 4 trafficking to the plasma membrane [17]. Kinase phosphorylation of these regulatory proteins relieves their inhibitory effects, promoting glucose transporter type 4 translocation from intracellular vesicles to the cell surface [17] [18].

This glucose transporter translocation occurs rapidly, with detectable increases in plasma membrane glucose transporter type 4 levels within 4 minutes of acadesine treatment [19] [20]. The enhanced glucose transport capability provides cells with increased substrate availability for glycolytic ATP generation during energy stress conditions [19]. Studies in adipocytes and muscle cells have demonstrated that acadesine-induced glucose uptake enhancement persists independently of insulin signaling pathways, indicating a distinct regulatory mechanism [19] [20].

Fatty Acid Oxidation Promotion

Acadesine activation of AMP-activated protein kinase dramatically enhances fatty acid oxidation through direct phosphorylation and inhibition of acetyl-CoA carboxylase [21] [22] [23]. The kinase phosphorylates acetyl-CoA carboxylase α at serine 79 and acetyl-CoA carboxylase β at serine 218, resulting in enzymatic inactivation [22]. This phosphorylation reduces acetyl-CoA carboxylase activity and subsequently decreases malonyl-CoA production [22] [23].

Malonyl-CoA serves as a potent inhibitor of carnitine palmitoyltransferase 1, the rate-limiting enzyme for mitochondrial fatty acid uptake [22]. Reduced malonyl-CoA levels following acetyl-CoA carboxylase phosphorylation relieve this inhibition, allowing enhanced fatty acid entry into mitochondria for β-oxidation [22]. Additionally, kinase phosphorylation increases the sensitivity of acetyl-CoA carboxylase to palmitoyl-CoA inhibition, further promoting the shift from fatty acid synthesis to oxidation [22].

Studies have demonstrated that fatty acids themselves can enhance kinase activation independent of cellular energy charge changes, creating a feed-forward mechanism that promotes fatty acid oxidation when substrate availability increases [21]. This mechanism allows cells to efficiently match fatty acid oxidative capacity with substrate supply [21].

Protein Synthesis Regulation

AMP-activated protein kinase activation by acadesine significantly suppresses protein synthesis through inhibition of the mechanistic target of rapamycin complex 1 pathway [24] [25]. The kinase promotes stabilization of the tuberin-hamartin complex, which enhances tuberin GTPase-activating protein activity toward the small GTPase Rheb [24]. Reduced Rheb-GTP levels subsequently decrease mechanistic target of rapamycin complex 1 kinase activity [24].

Mechanistic target of rapamycin complex 1 inhibition results in dephosphorylation of key downstream effectors including ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 [24]. These dephosphorylation events reduce translation initiation efficiency and overall protein synthesis rates [24]. This regulatory mechanism allows cells to conserve energy by reducing anabolic processes during periods of energy stress [24].

Mitochondrial Biogenesis and Function

Long-term acadesine treatment promotes mitochondrial biogenesis through AMP-activated protein kinase-mediated activation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha [26] [27]. This transcriptional coactivator enhances expression of nuclear genes encoding mitochondrial proteins and promotes mitochondrial DNA replication [26]. Additionally, kinase activation increases nuclear respiratory factor-1 binding to target gene promoters, further enhancing mitochondrial protein expression [26] [23].

Enhanced mitochondrial biogenesis increases cellular oxidative capacity and improves energy production efficiency [26]. This adaptation allows cells to better meet energy demands and maintain ATP homeostasis under challenging metabolic conditions [26]. The increased mitochondrial mass also enhances the cell's capacity for fatty acid oxidation and other oxidative metabolic processes [26].

Autophagy Activation

AMP-activated protein kinase activation promotes autophagy through phosphorylation of multiple regulatory proteins including autophagy-related protein 9 and Beclin-1 [27]. These phosphorylation events activate the pro-autophagy Vps34 complex and enhance autophagic flux [27]. Increased autophagy provides cells with an additional mechanism for energy recovery through recycling of cellular components [27].

The enhanced autophagic activity allows degradation of damaged organelles and protein aggregates, generating amino acids and other metabolic substrates that can support energy production [27]. This cellular recycling mechanism proves particularly important during prolonged energy stress when external nutrient sources may be limited [27].

Interactions with Purine Nucleotide Metabolic Pathways

De Novo Purine Synthesis Pathway Integration

Acadesine interacts extensively with the de novo purine synthesis pathway, which normally produces inosine monophosphate through a series of enzymatic reactions beginning with phosphoribosyl pyrophosphate [28] [29] [30]. The pathway includes key enzymes such as phosphoribosyl pyrophosphate amidotransferase, which catalyzes the rate-limiting first step, and the trifunctional enzyme GART, which performs multiple successive reactions [29] [30].

Under normal conditions, 5-aminoimidazole-4-carboxamide ribotide serves as a natural intermediate in this pathway, being converted to inosine monophosphate by the bifunctional enzyme ATIC [29] [30]. However, acadesine treatment can disrupt this normal flow by competing with endogenous substrates for enzymatic processing [29]. The accumulation of ZMP following acadesine administration may saturate certain enzymatic steps and alter the normal balance of purine nucleotide synthesis [31].

AICAR Formation and Metabolism

The natural formation of 5-aminoimidazole-4-carboxamide ribotide occurs through the action of adenylosuccinate lyase, which cleaves succinylaminoimidazole carboxamide ribotide to release fumarate and generate the ribotide [32] [29] [33]. This reaction represents the eighth step in the ten-step de novo purine synthesis pathway [29]. The subsequent conversion of 5-aminoimidazole-4-carboxamide ribotide to formyl-5-aminoimidazole-4-carboxamide ribotide by AICAR transformylase normally occurs rapidly under physiological conditions [29] [33].

Acadesine metabolism disrupts this normal sequence by providing an alternative source of the 5-aminoimidazole-4-carboxamide moiety that bypasses earlier synthetic steps [31]. The resulting ZMP accumulation can overwhelm the normal enzymatic capacity for ribotide processing, leading to metabolic bottlenecks and altered cellular nucleotide pools [31].

Purine Nucleotide Cycle Interactions

The purine nucleotide cycle represents a specialized metabolic pathway particularly important in muscle tissue for energy regulation [32] [34]. This cycle involves the sequential conversion of adenosine monophosphate to inosine monophosphate by AMP deaminase, followed by regeneration of adenosine monophosphate through adenylosuccinate synthetase and adenylosuccinate lyase [34]. The cycle generates fumarate as a byproduct, which can enter the citric acid cycle to support energy production [34].

AMP-activated protein kinase activation influences purine nucleotide cycle activity through its effects on cellular energy status and nucleotide ratios [32] [34]. Acadesine treatment may alter the normal balance of adenine nucleotides, potentially affecting the cycle's regulatory role in energy homeostasis [34]. The increased ZMP levels could compete with natural substrates for enzymatic binding sites within the cycle [34].

Salvage Pathway Modulation

Purine salvage pathways normally recycle free purine bases and nucleosides through the action of specific phosphoribosyltransferases [32] [29]. Adenine phosphoribosyltransferase converts adenine to adenosine monophosphate, while hypoxanthine-guanine phosphoribosyltransferase processes hypoxanthine and guanine to their respective nucleotides [32] [29]. These pathways provide an energy-efficient alternative to de novo synthesis for maintaining cellular nucleotide pools [29].

Acadesine treatment may influence salvage pathway activity through its effects on cellular energy metabolism and nucleotide demand [29]. The enhanced glucose uptake and fatty acid oxidation resulting from AMP-activated protein kinase activation could alter the cellular environment in ways that affect salvage enzyme activity and substrate availability [29].

Adenosine Kinase-Mediated Conversion

The conversion of acadesine to ZMP by adenosine kinase represents the crucial metabolic step linking acadesine administration to AMP-activated protein kinase activation [11] [14] [12]. Adenosine kinase normally phosphorylates adenosine to adenosine monophosphate using ATP as the phosphate donor [12]. The enzyme demonstrates broad substrate specificity, allowing it to accept acadesine as an alternative substrate [12].

Studies using adenosine kinase inhibitors such as 5-iodotubercidin have confirmed that this enzymatic conversion is essential for acadesine's biological effects [11]. Inhibition of adenosine kinase prevents ZMP formation and blocks acadesine-induced AMP-activated protein kinase activation [11]. This requirement establishes adenosine kinase as a critical control point for acadesine's mechanism of action [12].

ZMP Accumulation and Cellular Effects

Following acadesine treatment, ZMP accumulates to concentrations substantially higher than physiological AMP levels [14] [35]. This accumulation occurs because ZMP cannot be efficiently processed by many of the enzymes that normally metabolize adenine nucleotides [35]. The inability of ZMP to serve as a substrate for adenylate kinase prevents its conversion to higher phosphorylated nucleotides [35].

The sustained ZMP accumulation provides a persistent signal for AMP-activated protein kinase activation that can last for hours after acadesine administration [14]. This prolonged activation distinguishes acadesine from other kinase activators that may produce more transient effects [14]. The high ZMP concentrations ensure effective competition with ATP for gamma subunit binding sites, maintaining kinase activity even when cellular ATP levels remain elevated [14].

Acadesine has emerged as a powerful research tool for investigating cellular metabolic regulation mechanisms through diverse in vitro experimental systems. The compound demonstrates unique cell-type specific effects that have provided critical insights into adenosine monophosphate-activated protein kinase signaling pathways and metabolic homeostasis [1] [2].

Platelet Aggregation and Thrombosis Models

In human whole blood studies, acadesine exhibits significant antiplatelet activity with a half-maximal inhibitory concentration of 240 ± 60 μM for adenosine diphosphate-induced platelet aggregation [3] [4] [5]. The mechanism involves adenosine-mediated elevation of cyclic adenosine monophosphate levels, which requires the presence of erythrocytes for optimal effect [5] [6]. This metabolic modulation occurs through acadesine uptake via nucleoside transporters and subsequent phosphorylation to acadesine monophosphate by adenosine kinase [4]. Importantly, the antiplatelet effects are completely prevented by adenosine deaminase treatment, confirming the adenosine-dependent mechanism [5].

Hepatocyte and Adipocyte Metabolism Studies

Rat hepatocyte culture systems have demonstrated that 500 μM acadesine produces a transient 12-fold activation of adenosine monophosphate-activated protein kinase within 15 minutes of treatment [7]. Similarly, human adipocytes exhibit 2-3 fold adenosine monophosphate-activated protein kinase activation at equivalent concentrations [7]. These cellular models have proven invaluable for understanding the kinetics of acadesine metabolism to acadesine monophosphate and subsequent adenosine monophosphate-activated protein kinase phosphorylation cascades [8].

Endothelial Cell Inflammatory Response Models

Human umbilical vein endothelial cells treated with acadesine concentrations ranging from 0.25-1 mM demonstrate profound suppression of tissue factor expression induced by lipopolysaccharide stimulation [9]. This protective effect operates through phosphoinositide 3-kinase/protein kinase B pathway activation rather than adenosine monophosphate-activated protein kinase, representing an adenosine monophosphate-activated protein kinase-independent mechanism [9]. Similar effects occur in human peripheral blood monocytes, where acadesine dramatically reduces tissue factor clotting activity and messenger ribonucleic acid expression [9].

Lymphocyte Differential Sensitivity Studies

B-cell chronic lymphocytic leukemia cells exhibit remarkable sensitivity to acadesine with a half-maximal effective concentration of 380 ± 60 μM, accompanied by robust adenosine monophosphate-activated protein kinase phosphorylation and acadesine monophosphate accumulation reaching 2.7 ± 0.5 nmol per 10⁷ cells [2] [10] [11]. In stark contrast, T lymphocytes from the same patients show minimal response even at concentrations exceeding 4 mM, with acadesine monophosphate levels only reaching 1.1 ± 0.2 nmol per 10⁷ cells [2] [11]. This differential sensitivity has provided crucial insights into cell-type specific nucleoside uptake and phosphorylation mechanisms [2].

Myocyte Ischemia Tolerance Models

Isolated rat ventricular myocytes exposed to simulated ischemia demonstrate enhanced tolerance when pretreated with 20 μmol/L acadesine [12]. These cellular models have revealed that acadesine preservation of adenine nucleotides during metabolic stress occurs independently of direct adenosine monophosphate-activated protein kinase activation, suggesting alternative cytoprotective pathways [12].

Preclinical Studies in Ischemia-Reperfusion Injury

Extensive preclinical investigations across multiple animal species have established acadesine as a potent cardioprotective agent capable of mitigating ischemia-reperfusion injury through diverse mechanisms. These studies have employed rigorous experimental designs to evaluate timing, dosing, and mechanistic aspects of acadesine-mediated tissue protection [13] [14] [15] [16].

Isolated Heart Perfusion Studies

Landmark studies utilizing isolated perfused rat hearts subjected to hypothermic global ischemia have demonstrated that acadesine significantly improves functional recovery following prolonged ischemic periods [16] [17]. When administered as a pretreatment (100 mg/kg intravenously) combined with cardioplegic solution supplementation (20 μmol/L), acadesine enhanced aortic flow recovery from control values of 16.5 ± 3.9 ml/min to 28.9 ± 4.1 ml/min after 2.5 hours of ischemia [16]. Extended ischemic periods of 6 hours consistently showed higher functional recoveries and reduced creatine kinase leakage with acadesine treatment [17].

Mechanistic analyses revealed that the primary metabolic effect involved increased tissue inosine monophosphate content, rising from 0.10 ± 0.01 μmol/g dry weight in controls to 0.86 ± 0.06 μmol/g dry weight in acadesine-treated hearts [16]. Timing studies demonstrated that acadesine protection occurred when administered before ischemia or during cardioplegia, but not during reperfusion alone [17].

Large Animal Surgical Models

Canine coronary artery bypass graft models have provided translational relevance for clinical applications [14]. Dogs subjected to global myocardial ischemia with acadesine treatment (2.5 mg/kg/min for 5 minutes followed by 0.5 mg/kg/min continuously) plus cardioplegic supplementation (20 μmol/L) showed significantly improved hemodynamic recovery [14]. Peak developed pressure recovered to 79 ± 19% of baseline in acadesine-treated animals compared to 56 ± 22% in controls [14].

Advanced canine cardiopulmonary bypass studies examining dose-response relationships revealed that high-dose acadesine (0.5 mg/kg/min intravenously plus 4 mg/L in cardioplegia) produced complete postischemic functional recovery following 45 minutes of normothermic global ischemia [15]. Left ventricular function, assessed by end-systolic pressure-volume relationships, was completely preserved with high-dose treatment while controls showed 34 ± 7% depression [15].

Cardiac Transplantation Models

Rat cardiac transplantation studies have evaluated sustained protection over extended reperfusion periods [13]. Hearts preserved with acadesine-supplemented cardioplegia during 4 hours of hypothermic storage plus 1 hour of additional transplant ischemia demonstrated superior functional recovery at both 30 minutes and 24 hours of reperfusion [13]. Left ventricular developed pressure at 24 hours improved from control values of 73 ± 6 mmHg to 106 ± 7 mmHg with acadesine treatment during reperfusion [13].

Preconditioning Threshold Studies

Rabbit coronary occlusion models have elucidated acadesine interactions with ischemic preconditioning mechanisms [18] [19]. Acadesine pretreatment (2.5 mg/kg/min for 5 minutes followed by 0.5 mg/kg/min for 30 minutes) lowered the temporal threshold for preconditioning effectiveness below 2 minutes of ischemia [18]. While 2 minutes of preconditioning alone provided no protection (43.2% infarct size), the combination of acadesine plus 2 minutes of preconditioning significantly limited infarction to 18.1% of the risk zone [19].

Extracardiac Organ Protection

Porcine hemorrhagic shock models have demonstrated acadesine efficacy in protecting intestinal barrier function during systemic ischemia-reperfusion [20]. Following 40% hemorrhage for 1 hour, acadesine treatment (100 mg/kg intravenously) significantly attenuated intestinal permeability increases and preserved mucosal blood flow compared to vehicle-treated controls [20]. These studies revealed that acadesine protection extends beyond cardiac tissue to include gastrointestinal and other organ systems [20].

Apoptosis Induction Mechanisms in Hematological Malignancies

Acadesine demonstrates remarkable selectivity for inducing apoptosis in malignant hematological cells while sparing normal T lymphocytes, making it an attractive therapeutic candidate for blood cancers. The compound triggers distinct apoptotic pathways depending on cell type, with mechanisms ranging from adenosine monophosphate-activated protein kinase-dependent mitochondrial apoptosis to adenosine monophosphate-activated protein kinase-independent autophagic cell death [2] [10] [11] [21].

B-Cell Chronic Lymphocytic Leukemia Mechanisms

In B-cell chronic lymphocytic leukemia cells, acadesine induces apoptosis through activation of the mitochondrial death pathway [2] [10] [11]. The process begins with acadesine uptake via nitrobenzylthioinosine-sensitive nucleoside transporters, followed by phosphorylation to acadesine monophosphate by adenosine kinase [11]. Accumulation of acadesine monophosphate to levels of 2.7 ± 0.5 nmol per 10⁷ cells leads to adenosine monophosphate-activated protein kinase phosphorylation at threonine 172 [2].

The apoptotic cascade involves cytochrome c release from mitochondria, followed by sequential activation of caspases 9, 3, and 8 [2] [11]. Importantly, this process occurs independently of p53 status, as acadesine treatment does not affect p53 protein levels or phosphorylation [2]. The caspase inhibitor Z-VAD.fmk completely blocks acadesine-induced apoptosis, confirming the caspase-dependent nature of cell death [11].

Mantle Cell Lymphoma Signaling Pathways

Mantle cell lymphoma cells exhibit sensitivity to acadesine with half-maximal inhibitory concentrations in the 200-800 μM range [22] [23]. The mechanism involves adenosine monophosphate-activated protein kinase activation leading to mechanistic target of rapamycin complex 1 inhibition and subsequent downregulation of the antiapoptotic protein myeloid cell leukemia 1 [22]. Simultaneously, acadesine phosphorylates vasodilator-stimulated phosphoprotein, resulting in blockade of chemokine ligand 12-induced cell migration [23].

Critically, B-cell lymphoma 2 protein levels remain unaffected by acadesine treatment, and mantle cell lymphoma samples expressing high B-cell lymphoma 2 levels show reduced sensitivity to the compound [22]. This observation led to successful combination strategies using the selective B-cell lymphoma 2 inhibitor ABT-199, which sensitizes B-cell lymphoma 2-high mantle cell lymphoma cells to acadesine both in vitro and in xenograft models [23].

Multiple Myeloma Cell Line Responses

Multiple myeloma cell lines including MM1S, MM1R, RPMI-8266, U266, and others demonstrate acadesine sensitivity with half-maximal inhibitory concentrations in the micromolar range [24]. The apoptotic response occurs independently of p53 mutational status, making acadesine effective against p53-deficient myeloma cells that resist conventional therapies [24]. The mechanism involves adenosine monophosphate-activated protein kinase activation coupled with adenosine triphosphate depletion and caspase-dependent apoptosis [24].

Adult T-Cell Leukemia Adenosine Monophosphate-Activated Protein Kinase-Independent Mechanisms

Adult T-cell leukemia cell lines demonstrate a unique response pattern where acadesine induces apoptosis without increasing adenosine monophosphate-activated protein kinase phosphorylation levels [25]. Treatment with 0.5-2 mM acadesine leads to mitochondrial membrane depolarization and upregulation of death receptors DR4 and DR5 [25]. The process also involves activation of necroptosis-related proteins including phosphorylated receptor-interacting protein family members and mixed lineage kinase domain-like protein [25]. Notably, human T-lymphotropic virus type I Tax protein does not affect acadesine-induced apoptosis, suggesting viral independence of the mechanism [25].

Chronic Myelogenous Leukemia Autophagic Cell Death

Chronic myelogenous leukemia cells respond to acadesine through induction of autophagic cell death rather than classical apoptosis [21]. Treatment with 0.25-1 mM acadesine rapidly induces autophagy in K562 and other chronic myelogenous leukemia cell lines, leading to cell death within 24-48 hours [21]. This process involves protein kinase C-dependent mechanisms and is characterized by LC3 accumulation and formation of autophagosomes visible by confocal and electron microscopy [21]. Importantly, adenosine monophosphate-activated protein kinase activation is not required for this autophagic response, indicating distinct pathway utilization compared to other hematological malignancies [21].

Selectivity for Malignant versus Normal Cells

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

258.09641956 g/mol

Monoisotopic Mass

258.09641956 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

213 dec °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53IEF47846

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 42 of 44 companies with hazard statement code(s):;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in cardiac reperfusion injury, cardiovascular disorders, and coronary artery disease.

Pharmacology

Acadesine has been shown to induce cell death apoptosis selectively in B-cells taken from healthy subjects and patients with B-CLL, with little effect on T-cells. As T-cells have an important role in fighting infection, it is anticipated that patients treated with acadesine will have a reduced risk of serious infections compared to those on current chemotherapies.
Acadesine is a 5-aminoimidazole-4-carboxamide (AICA) riboside, a ribnucleoside analog, and a nucleotide biosynthesis precursor with B cell pro-apoptotic activity. Following cellular uptake, acadesine is phosphorylated to AICA ribotide (ZMP), which mimics 5'-adenosine monophosphate (AMP). Both AMP-activated protein kinase (AMPK) and AMPK kinase (AMPKK) are activated by ZMP, which appears to be necessary for the induction of apoptosis. Acadesine-induced apoptosis also appears to require cytochrome c release from mitochondria and caspase activation and is p53-independent. However, the exact mechanism of acadesine-induced apoptosis is unknown. T cells are significantly less susceptible than B cells to acadesine-induced apoptosis. AMPK regulates several cellular systems including the cellular uptake of glucose, the beta-oxidation of fatty acids, protein synthesis, and the biogenesis of glucose transporter 4 (GLUT4) and mitochondria.

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01E - Other cardiac preparations
C01EB - Other cardiac preparations
C01EB13 - Acadesine

Mechanism of Action

The mechanism by which acadesine selectively kills B-cells is not yet fully elucidated. The action of acadesine does not require the tumour suppressor protein p53 like other treatments. This is important, as p53 is often missing or defective in cancerous B-cells. Studies have shown acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes.

Pictograms

Irritant

Irritant

Other CAS

2627-69-2

Wikipedia

Acadesine

Biological Half Life

1 week

Use Classification

Human drugs -> Rare disease (orphan)

General Manufacturing Information

1H-Imidazole-4-carboxamide, 5-amino-1-.beta.-D-ribofuranosyl-: INACTIVE

Dates

Last modified: 08-15-2023
1: Montraveta A, Xargay-Torrent S, López-Guerra M, Rosich L, Pérez-Galán P, Salaverria I, Beà S, Kalko SG, de Frias M, Campàs C, Roué G, Colomer D. Synergistic anti-tumor activity of acadesine (AICAR) in combination with the anti-CD20 monoclonal antibody rituximab in in vivo and in vitro models of mantle cell lymphoma. Oncotarget. 2014 Feb 15;5(3):726-39. PubMed PMID: 24519895; PubMed Central PMCID: PMC3996675.
2: Glazunova VA, Lobanov KV, Shakulov RS, Mironov AS, Shtil AA. Acadesine Triggers Non-apoptotic Death in Tumor Cells. Acta Naturae. 2013 Jul;5(3):74-8. PubMed PMID: 24303202; PubMed Central PMCID: PMC3848068.
3: D'Errico S, Oliviero G, Borbone N, Amato J, Piccialli V, Varra M, Mayol L, Piccialli G. Synthesis of new acadesine (AICA-riboside) analogues having acyclic D-ribityl or 4-hydroxybutyl chains in place of the ribose. Molecules. 2013 Aug 6;18(8):9420-31. doi: 10.3390/molecules18089420. PubMed PMID: 23924994.
4: Van Den Neste E, Cazin B, Janssens A, González-Barca E, Terol MJ, Levy V, Pérez de Oteyza J, Zachee P, Saunders A, de Frias M, Campàs C. Acadesine for patients with relapsed/refractory chronic lymphocytic leukemia (CLL): a multicenter phase I/II study. Cancer Chemother Pharmacol. 2013 Mar;71(3):581-91. doi: 10.1007/s00280-012-2033-5. Epub 2012 Dec 11. PubMed PMID: 23228986; PubMed Central PMCID: PMC3579463.
5: Lim GB. Surgery: No benefit of acadesine in CABG. Nat Rev Cardiol. 2012 Sep;9(9):493. doi: 10.1038/nrcardio.2012.111. Epub 2012 Jul 31. PubMed PMID: 22847168.
6: Newman MF, Ferguson TB, White JA, Ambrosio G, Koglin J, Nussmeier NA, Pearl RG, Pitt B, Wechsler AS, Weisel RD, Reece TL, Lira A, Harrington RA; RED-CABG Steering Committee and Investigators. Effect of adenosine-regulating agent acadesine on morbidity and mortality associated with coronary artery bypass grafting: the RED-CABG randomized controlled trial. JAMA. 2012 Jul 11;308(2):157-64. doi: 10.1001/jama.2012.7633. PubMed PMID: 22782417.
7: Van Den Neste E, Van den Berghe G, Bontemps F. AICA-riboside (acadesine), an activator of AMP-activated protein kinase with potential for application in hematologic malignancies. Expert Opin Investig Drugs. 2010 Apr;19(4):571-8. doi: 10.1517/13543781003703694. Review. Erratum in: Expert Opin Investig Drugs. 2010 Jun;19(6):807. PubMed PMID: 20367195.
8: Zhang W, Wang J, Wang H, Tang R, Belcher JD, Viollet B, Geng JG, Zhang C, Wu C, Slungaard A, Zhu C, Huo Y. Acadesine inhibits tissue factor induction and thrombus formation by activating the phosphoinositide 3-kinase/Akt signaling pathway. Arterioscler Thromb Vasc Biol. 2010 May;30(5):1000-6. doi: 10.1161/ATVBAHA.110.203141. Epub 2010 Feb 25. PubMed PMID: 20185792; PubMed Central PMCID: PMC3626455.
9: Robert G, Ben Sahra I, Puissant A, Colosetti P, Belhacene N, Gounon P, Hofman P, Bost F, Cassuto JP, Auberger P. Acadesine kills chronic myelogenous leukemia (CML) cells through PKC-dependent induction of autophagic cell death. PLoS One. 2009 Nov 18;4(11):e7889. doi: 10.1371/journal.pone.0007889. PubMed PMID: 19924252; PubMed Central PMCID: PMC2775681.
10: Drew BG, Kingwell BA. Acadesine, an adenosine-regulating agent with the potential for widespread indications. Expert Opin Pharmacother. 2008 Aug;9(12):2137-44. doi: 10.1517/14656566.9.12.2137 . Review. PubMed PMID: 18671468.

Explore Compound Types